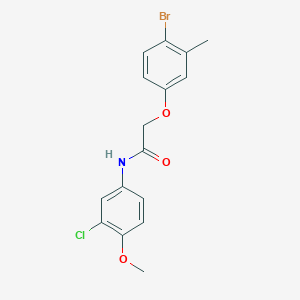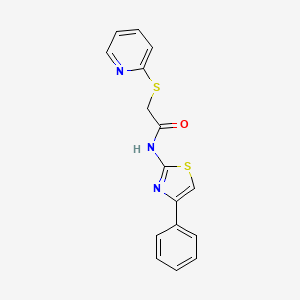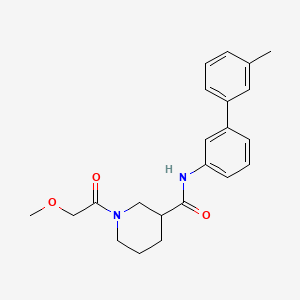
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that is commonly referred to as "BMPA". It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of BMPA is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. BMPA has been shown to inhibit the activity of several enzymes involved in cell growth and division, including cyclin-dependent kinases and histone deacetylases.
Biochemical and Physiological Effects:
BMPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BMPA has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to modulate the activity of several neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMPA for lab experiments is its high purity and stability. This makes it an ideal compound for use in a variety of research applications. However, one limitation of BMPA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving BMPA. One area of research involves the development of BMPA as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration method for BMPA in order to maximize its anti-cancer effects. Other potential areas of research include the development of BMPA as a potential treatment for neurological disorders, and the exploration of its anti-inflammatory and anti-oxidant properties for the treatment of other diseases.
In conclusion, BMPA is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its anti-cancer properties, anti-inflammatory and anti-oxidant effects, and potential for the treatment of neurological disorders make it a promising candidate for further research. While there are limitations to its use in lab experiments, the high purity and stability of BMPA make it an ideal compound for a variety of research applications.
Synthesemethoden
The synthesis of BMPA involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 2-(4-bromo-3-methylphenoxy)acetyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to yield BMPA in a high yield and purity.
Wissenschaftliche Forschungsanwendungen
BMPA has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research involves the development of BMPA as a potential anti-cancer agent. Studies have shown that BMPA can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-10-7-12(4-5-13(10)17)22-9-16(20)19-11-3-6-15(21-2)14(18)8-11/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVOPCPPUJRQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(3-chloro-4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-hydroxybenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6081768.png)
![2-ethoxy-6-({[4-(4-methylphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6081775.png)
![N-(4-fluorophenyl)-1-[4-(methylthio)benzoyl]-3-piperidinamine](/img/structure/B6081782.png)


![5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6081806.png)
![1-(6-methyl-2-pyridinyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6081836.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)